

Spectroscopic Analysis of N,N'-Dinitrourea: A Technical Guide

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Compound of Interest

Compound Name: Urea, N,N'-dinitro-

Cat. No.: B171865

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N,N'-dinitrourea, a high-energy material of significant interest. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N,N'-dinitrourea. The following sections detail the proton (^1H), carbon-13 (^{13}C), and nitrogen-15 (^{15}N) NMR data.

^1H and ^{13}C NMR Data

The ^1H NMR spectrum of N,N'-dinitrourea is characterized by a single peak, indicative of the two equivalent protons. The ^{13}C NMR spectrum shows a single resonance corresponding to the carbonyl carbon.

Nucleus	Chemical Shift (δ) in ppm	Solvent
^1H	8.05 (s, 2H)	DMSO- d_6
^{13}C	149.2	DMSO- d_6
s = singlet		

^{15}N NMR Data

Experimental ^{15}N NMR data for N,N'-dinitrourea is not readily available in the reviewed literature. However, based on typical chemical shift ranges for nitramine and nitro functional groups, the following estimated values can be proposed.^[1] It is important to note that these are theoretical estimations and experimental verification is required.

Nitrogen Atom	**Estimated Chemical Shift (δ) in ppm (referenced to CH_3NO_2) **
Amide Nitrogen (-NH-)	155 to 200
Nitro Group (-NO ₂)	340 to 360

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Varian XL-200 or a Bruker Avance series (400 MHz or higher), is suitable for the analysis.

Sample Preparation:

- Dissolve approximately 5-10 mg of N,N'-dinitrourea in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.

- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-10 ppm.

^{13}C NMR Acquisition:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more scans due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

^{15}N NMR Acquisition (Theoretical Protocol):

- Pulse Sequence: Proton-decoupled single-pulse sequence or a more sensitive technique like INEPT or DEPT.
- Number of Scans: A significantly high number of scans (several thousand) would be required due to the low natural abundance and low gyromagnetic ratio of ^{15}N . Isotopic labeling would be beneficial.
- Relaxation Delay: 5-10 seconds.
- Spectral Width: A wide spectral window covering the expected ranges for both nitrogen environments.

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in N,N'-dinitrourea. The key vibrational frequencies are summarized below.

**Wavenumber (cm⁻¹) **	Assignment
1684	C=O stretch
1544	Asymmetric NO ₂ stretch
1419	Symmetric NO ₂ stretch
1224	N-N stretch

Experimental Protocol for FTIR Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer, such as a Bruker IFS 55, is used for analysis.

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of N,N'-dinitrourea with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture in a pellet press die.
- Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans.
- Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron impact mass spectrometry of N,N'-dinitrourea is challenging due to its thermal instability. The molecular ion peak at m/z 150 is often not observed.[2] The fragmentation pattern provides valuable information about the molecule's structure and stability.

m/z	Possible Assignment
62	NH_2NO_2
46	NO_2
44	CO_2 , N_2O
43	HNCO
42	NCO
30	NO
28	N_2 , CO

Experimental Protocol for Mass Spectrometry

Instrumentation: A double-focusing magnetic sector mass spectrometer, such as a JEOL 300D, or a gas chromatograph-mass spectrometer (GC-MS) with a direct insertion probe is suitable.

Sample Introduction:

- Due to the thermal lability of N,N'-dinitrourea, a direct solid sample inlet or a cooled inlet system is recommended to minimize thermal decomposition before ionization.

Ionization:

- Method: Electron Impact (EI).
- Electron Energy: Spectra are typically acquired at both 70 eV and a lower energy, such as 20 eV, to control the extent of fragmentation.

Data Acquisition:

- Mass Range: Scan from m/z 10 to 200.

- **Heating Rate:** If a heated probe is used, a slow and controlled heating rate should be applied to observe the evolution of fragments as a function of temperature.

Visualizations

Spectroscopic Analysis Workflow

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References

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- 2. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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